molecular formula C10H14ClN3 B13231535 5-chloro-N-(piperidin-4-yl)pyridin-2-amine

5-chloro-N-(piperidin-4-yl)pyridin-2-amine

Cat. No.: B13231535
M. Wt: 211.69 g/mol
InChI Key: ZPGJFZGGFCHSSJ-UHFFFAOYSA-N
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Description

5-Chloro-N-(piperidin-4-yl)pyridin-2-amine dihydrochloride is a high-purity chemical compound supplied for research and development purposes. This molecule features a piperidine scaffold linked to a chloropyridine ring, a common structural motif in medicinal chemistry . The compound is provided as a dihydrochloride salt to enhance its stability and solubility for experimental use. With a defined molecular formula of C 10 H 16 Cl 3 N 3 and a molecular weight of 284.61 g/mol , this reagent is characterized to support rigorous scientific study. Its structure is confirmed by identifiers including CAS Number 1197941-02-8 and PubChem CID 45792099 . Researchers should note that this specific compound is offered as the dihydrochloride salt, while a trihydrochloride salt form (CAS 1779125-69-7) is also available . Handling and Safety: This material requires careful handling. It carries hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers must consult the Safety Data Sheet (SDS) and adhere to recommended precautionary measures before use. Application Note: This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly prohibited for personal, human, or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14ClN3

Molecular Weight

211.69 g/mol

IUPAC Name

5-chloro-N-piperidin-4-ylpyridin-2-amine

InChI

InChI=1S/C10H14ClN3/c11-8-1-2-10(13-7-8)14-9-3-5-12-6-4-9/h1-2,7,9,12H,3-6H2,(H,13,14)

InChI Key

ZPGJFZGGFCHSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1NC2=NC=C(C=C2)Cl

Origin of Product

United States

Synthetic Methodologies for 5 Chloro N Piperidin 4 Yl Pyridin 2 Amine and Its Analogs

Strategic Approaches to Pyridine (B92270) Core Synthesis

The construction of the substituted pyridine core is a foundational aspect of synthesizing 5-chloro-N-(piperidin-4-yl)pyridin-2-amine and its analogs. A common and effective strategy begins with readily available halogenated pyridine precursors, which allow for regioselective introduction of necessary functional groups.

Amination Reactions Utilizing Halogenated Pyridine Precursors

The introduction of an amino group onto a pyridine ring is a key step, often achieved through the amination of halo-pyridines. The inherent electronic properties of the pyridine ring, particularly the electron-withdrawing nature of the nitrogen atom, facilitate nucleophilic substitution reactions at the C-2 and C-4 positions. nih.gov A powerful technique for this transformation is the Buchwald-Hartwig amination, which can be controlled to achieve high regioselectivity.

For instance, a highly regioselective Buchwald-Hartwig amination can be performed at the C-2 position of an inexpensive and accessible reagent like 2,4-dichloropyridine. researchgate.net This selectivity allows for the specific installation of an amine group at the desired position, leaving the chlorine at the C-4 position available for subsequent reactions. This stepwise approach is fundamental for building a library of diverse 2,4-bisaminopyridine compounds. researchgate.net

Table 1: Example of Regioselective Amination of a Halogenated Pyridine Precursor

Reactant Amine Catalyst System Conditions Product Ref

Installation of the Piperidin-4-yl Moiety

Once the 2-amino-5-chloropyridine (B124133) core is established, the next critical step is the installation of the piperidin-4-yl group. This is typically accomplished through carbon-nitrogen (C-N) bond-forming reactions, with nucleophilic substitution and palladium-catalyzed cross-coupling being the most prominent methods.

Nucleophilic Substitution Reactions with Aminopiperidine Derivatives (e.g., 4-aminopiperidine)

A direct approach to forming the target molecule involves the nucleophilic aromatic substitution (SNAr) reaction. In this method, the amine group of a 4-aminopiperidine (B84694) derivative acts as a nucleophile, attacking the electron-deficient carbon atom bearing a halogen (typically chlorine) on the pyridine ring. The reaction proceeds with the displacement of the chloride ion, forming the desired C-N bond. This reaction is generally carried out under basic conditions to deprotonate the incoming amine, thereby increasing its nucleophilicity.

Table 2: Typical Conditions for Nucleophilic Substitution

Parameter Conditions Purpose Ref
Base Sodium hydride (NaH) or Potassium carbonate (K₂CO₃) Deprotonates the amine to enhance nucleophilicity
Solvent Polar aprotic (e.g., DMF, DMSO) Solubilizes reactants and facilitates the reaction
Temperature Elevated (60–130°C) Provides energy to overcome the activation barrier for substitution

| Reaction Time | 2–24 hours | Varies depending on the scale and specific conditions | |

Palladium-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds. wikipedia.orgorganic-chemistry.org This method has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance for various functional groups, often providing higher yields and milder conditions compared to traditional methods. wikipedia.org The reaction couples an aryl halide or triflate with an amine in the presence of a palladium catalyst, a suitable ligand, and a base. organic-chemistry.orgnih.gov

The catalytic cycle is generally understood to involve three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-halogen bond of the 5-chloropyridine derivative, forming a palladium(II) complex.

Amine Coordination and Deprotonation : The piperidine (B6355638) amine coordinates to the palladium center, and a base removes a proton from the nitrogen, forming a palladium-amido complex.

Reductive Elimination : The final step involves the formation of the C-N bond and the product, regenerating the palladium(0) catalyst. wikipedia.org

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand. Bulky, electron-rich phosphine (B1218219) ligands, such as BINAP, Xantphos, XPhos, and SPhos, are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. wikipedia.orgyoutube.com

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Catalyst Ligand Base Solvent Temperature Ref
Palladium source (e.g., Pd₂(dba)₃) BINAP or Xantphos Sodium tert-butoxide or Diisopropylethylamine Toluene or Dimethylformamide (DMF) 60–100°C

Chemical Derivatization for Structural Diversity

To explore structure-activity relationships (SAR), analogs of this compound are synthesized. This is achieved by modifying the core structure, particularly through substitutions on the pyridine ring.

Substituent Modifications on the Pyridine Ring

The pyridine ring of this compound and its precursors offers multiple sites for chemical modification. The chlorine atom at the C-5 position is a versatile handle that can be replaced by other functional groups through various reactions.

Nucleophilic Substitution : The chlorine atom can be displaced by other nucleophiles, such as thiols or alkoxides, under appropriate conditions to generate a diverse range of analogs.

Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions are highly effective for introducing new substituents. For example, the Suzuki-Miyaura coupling can be used to introduce aryl or other carbon-based groups by reacting the chloro-pyridine intermediate with a boronic acid derivative. nih.gov This strategy was employed in the synthesis of pyridine-derived bedaquiline (B32110) analogues to explore a variety of aryl substituents at the pyridine C5-position. nih.gov

Directed ortho-Lithiation : For more complex functionalization, directed ortho-lithiation offers a pathway for regioselective substitution. This technique involves using a directing group to guide the deprotonation of a specific C-H bond on the pyridine ring with a strong base, followed by quenching the resulting organolithium species with an electrophile. This method has been explored for the selective functionalization of 2-chloroisonicotinic acid at the C-5 position. mdpi.com

Table 4: Examples of Derivatization Reactions on the Pyridine Ring

Starting Material Reaction Type Reagents Resulting Modification Ref
5-chloropyridin-2-amine derivative Nucleophilic Substitution Thiols, Alkoxides Replacement of Cl with -SR, -OR
5-bromopyridine derivative Suzuki-Miyaura Coupling Arylboronic acid, Pd catalyst, Base Replacement of Br with an aryl group nih.gov

Structural Variations within the Piperidine Ring System

The generation of analogs with structural variations on the piperidine ring of this compound is crucial for probing the impact of steric and electronic factors on biological activity. Key synthetic strategies include the introduction of substituents at various positions on the piperidine ring.

One common approach to introduce substituents is through the use of appropriately substituted piperidin-4-one precursors. Reductive amination of a substituted piperidin-4-one with 5-chloropyridin-2-amine can yield the desired N-(piperidin-4-yl) linkage with substituents at various positions on the piperidine ring. For instance, the synthesis of 2,6-disubstituted piperidines can be achieved through reductive cyclization of 6-oxoamino acid derivatives. whiterose.ac.uk This method allows for the stereoselective formation of cis- or trans-isomers, which can be valuable for understanding the spatial requirements of the target protein. whiterose.ac.uk

Another powerful technique for forming the crucial C-N bond between the pyridine and piperidine moieties is the Buchwald-Hartwig amination. wikipedia.orgresearchgate.net This palladium-catalyzed cross-coupling reaction allows for the direct formation of the N-aryl bond between 2-amino-5-chloropyridine and a suitably protected and substituted 4-aminopiperidine derivative. The versatility of this reaction accommodates a wide range of functional groups on the piperidine ring, enabling the synthesis of a diverse library of analogs.

The synthesis of 2,5-disubstituted piperidine analogs has also been explored. These can be prepared via Heck coupling reactions with subsequent hydrogenation to introduce a variety of substituents at the 5-position of the piperidine ring. whiterose.ac.uk The stereochemistry of the final product, whether cis or trans, can be influenced by the hydrogenation conditions. whiterose.ac.uk

Table 1: Synthetic Strategies for Piperidine Ring Variation

StrategyDescriptionKey Reagents/ConditionsResulting Variation
Reductive AminationReaction of a substituted piperidin-4-one with 5-chloropyridin-2-amine.NaBH(OAc)₃, NaBH₃CNSubstituents at various positions on the piperidine ring.
Buchwald-Hartwig AminationPalladium-catalyzed coupling of 2-amino-5-chloropyridine with a substituted 4-aminopiperidine.Pd catalyst, phosphine ligand, baseDirect N-arylation with diverse piperidine analogs.
Heck Coupling and HydrogenationIntroduction of substituents at the 5-position of the piperidine ring.Pd catalyst, aryl/vinyl halide, then H₂2,5-disubstituted piperidine analogs.
Reductive CyclizationFormation of 2,6-disubstituted piperidines from 6-oxoamino acid derivatives.Reducing agentStereocontrolled synthesis of 2,6-disubstituted piperidines.

Synthesis of Bioisosteric Analogs

Bioisosteric replacement of the piperidine ring in this compound with other cyclic amines such as azetidine (B1206935), pyrrolidine, or azepane can significantly alter the compound's physicochemical properties, including lipophilicity, basicity, and conformational flexibility.

The synthesis of these bioisosteric analogs typically involves the coupling of 2-amino-5-chloropyridine with the corresponding cyclic amine. Similar to the synthesis of piperidine analogs, Buchwald-Hartwig amination is a highly effective method for this transformation. For example, coupling 2-amino-5-chloropyridine with a protected 3-aminoazetidine or 3-aminopyrrolidine (B1265635) can provide the desired bioisosteric analogs.

The synthesis of the requisite cyclic amine precursors is a critical step. For instance, azetidine derivatives can be synthesized through various methods, including intramolecular cyclization of γ-amino alcohols or through [2+2] cycloaddition reactions. Pyrrolidine rings can be formed via numerous synthetic routes, including the cyclization of 1,4-dicarbonyl compounds with amines or through intramolecular reductive amination of γ-amino aldehydes or ketones. The synthesis of polyhydroxylated azepane iminosugars, which can serve as scaffolds for more complex analogs, has been achieved through stereoselective methods like osmium-catalyzed tethered aminohydroxylation followed by intramolecular reductive amination. researchgate.net

The specific point of attachment to the pyridine ring is crucial. For example, to create an analog where the nitrogen of the bioisosteric ring is attached to the pyridine, a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloropyridine (B42133) and the cyclic amine (e.g., azetidine, pyrrolidine) could be employed, followed by amination at the 2-position.

Table 2: Synthesis of Bioisosteric Analogs

BioisostereSynthetic Approach for CouplingKey Precursors
AzetidineBuchwald-Hartwig amination of 2-amino-5-chloropyridine with 3-aminoazetidine.Protected 3-aminoazetidine, 2-amino-5-chloropyridine.
PyrrolidineReductive amination of a pyrrolidin-3-one with 5-chloropyridin-2-amine.Pyrrolidin-3-one, 5-chloropyridin-2-amine.
AzepaneBuchwald-Hartwig amination of 2-amino-5-chloropyridine with 4-aminoazepane.Protected 4-aminoazepane, 2-amino-5-chloropyridine.

In Vitro and Molecular Studies on the Mechanism of Action of 5 Chloro N Piperidin 4 Yl Pyridin 2 Amine

Identification and Validation of Molecular Targets

A critical first step in understanding a compound's mechanism of action is the identification and validation of its direct molecular targets within a cellular context. Techniques that measure direct physical interaction between a compound and its target protein are essential for unambiguous target validation.

Application of Ligand-Induced Thermal Stabilization Assays (e.g., Cellular Thermal Shift Assay, CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful method to confirm direct binding of a compound to its target protein in a cellular environment. The principle relies on the fact that ligand binding typically stabilizes a protein, increasing its resistance to thermal denaturation.

Despite the utility of this technique, there is no publicly available data from CETSA experiments involving 5-chloro-N-(piperidin-4-yl)pyridin-2-amine. Such a study would involve treating cells expressing potential target proteins with the compound, heating the cell lysate to various temperatures, and then quantifying the amount of soluble (non-denatured) target protein, typically by Western blot. A positive result would show a higher amount of soluble target protein at elevated temperatures in the presence of the compound compared to a vehicle control.

Characterization of Binding Affinity using Microscale Thermophoresis (MST)

Microscale Thermophoresis (MST) is a biophysical technique used to quantify the binding affinity between a molecule and its target. It measures the directed movement of molecules along a microscopic temperature gradient, a property that changes upon binding.

Currently, there are no published MST studies detailing the binding affinity of this compound to any specific protein target. An MST experiment would provide a quantitative measure of the binding strength, typically expressed as the dissociation constant (Kd).

Orthogonal Assay Validation for Target Engagement

To confidently identify a molecular target, it is crucial to employ multiple, independent (orthogonal) methods. This approach minimizes the risk of artifacts or misleading results from a single technique.

For this compound, the scientific literature lacks reports of orthogonal assays being used to validate target engagement. Such an approach might include a combination of biophysical assays (like MST or Surface Plasmon Resonance), cellular target engagement assays (like CETSA), and functional assays that measure a downstream consequence of target binding. Without such corroborating evidence, any proposed target for this compound remains hypothetical.

Evaluation of Enzymatic Inhibition and Receptor Modulation in Cell-Free Systems

Once a direct target is validated, the next step is to characterize the functional consequence of the binding interaction in controlled, cell-free systems. This allows for a precise determination of the compound's effect on the target's activity.

Biochemical Kinase Assays

Given that the chemical scaffold of this compound is found in many known kinase inhibitors, a primary avenue of investigation would be its effect on a panel of protein kinases. Biochemical kinase assays measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

There is no published data from biochemical kinase assays for this compound. Such studies would typically determine the half-maximal inhibitory concentration (IC50) of the compound against a broad spectrum of kinases to assess its potency and selectivity. The results would be crucial for understanding its potential therapeutic applications and off-target effects.

A hypothetical data table for such an assay is presented below to illustrate how such data would be structured.

Kinase TargetIC50 (nM) for this compound
CDK1Data Not Available
CDK2Data Not Available
CDK5Data Not Available
GSK3BData Not Available
ROCK1Data Not Available
PIM1Data Not Available

This table is for illustrative purposes only. No experimental data is available.

G-Protein Coupled Receptor (GPCR) Functional Assays

While a primary hypothesis may be kinase inhibition, comprehensive profiling would also assess activity at other major target classes, such as G-protein coupled receptors (GPCRs). Functional assays for GPCRs measure the ability of a compound to act as an agonist or antagonist, typically by monitoring downstream signaling events like changes in intracellular calcium or cyclic AMP (cAMP) levels.

No data from GPCR functional assays for this compound has been reported in the scientific literature. These experiments would be necessary to rule out or identify any activity at this large and therapeutically important family of receptors.

A hypothetical data table for GPCR screening is shown below for illustrative purposes.

GPCR TargetAssay TypeFunctional Response of this compound (% activity vs. control)
Dopamine D2AntagonistData Not Available
Serotonin 5-HT2AAntagonistData Not Available
Adrenergic alpha-2AAntagonistData Not Available
Muscarinic M1AgonistData Not Available

This table is for illustrative purposes only. No experimental data is available.

Investigation of Downstream Molecular Signaling Pathways

Detailed experimental studies specifically investigating the downstream molecular signaling pathways modulated by this compound are not extensively available in publicly accessible scientific literature. General information suggests that the compound is of interest for its potential biological activities, particularly in the realm of cancer therapy and metabolic regulation. The primary theorized mechanism of action involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. Inhibition of CDKs would consequently affect downstream signaling pathways controlled by these kinases.

Key downstream targets of CDKs include the retinoblastoma protein (Rb), transcription factors like E2F, and proteins involved in DNA replication and apoptosis. However, specific studies confirming the modulation of these pathways by this compound, including quantitative data on protein phosphorylation or gene expression, are not detailed in the available literature. Research on structurally related compounds, such as certain 5-chloro-N-phenyl-N-(pyridin-2-yl)pyrimidine-2,4-diamine derivatives, has shown suppression of downstream targets of CDK6 and CDK9, including decreased phosphorylation of Rb (p-Rb), reduced levels of E2F1, and cyclin T1. While these findings provide a potential framework, direct evidence for this compound is lacking.

Cellular Phenotypic Responses (In Vitro)

Analysis of Cell Cycle Progression

In vitro studies focusing specifically on the analysis of cell cycle progression in response to treatment with this compound are not well-documented in the available research. Based on its presumed activity as a CDK inhibitor, it is hypothesized that this compound would induce cell cycle arrest. americanelements.com The specific phase of arrest (e.g., G1, S, or G2/M) would depend on the particular CDKs inhibited.

For context, studies on related but distinct dual inhibitors of CDK6 and CDK9 have demonstrated a concentration-dependent effect on the cell cycle. For instance, at lower concentrations, a G0/G1 phase arrest is observed, which is characteristic of CDK6 inhibition. At higher concentrations, a shift towards G2/M arrest has been noted, a hallmark of CDK9 inhibition. The table below illustrates hypothetical data based on the effects of related compounds, as specific data for this compound is not available.

Treatment Group% Cells in G0/G1 Phase% Cells in S Phase% Cells in G2/M Phase
ControlData not availableData not availableData not available
This compound (Low Conc.)Data not availableData not availableData not available
This compound (High Conc.)Data not availableData not availableData not available

Assessment of Apoptotic Induction Pathways

The induction of apoptosis is a predicted outcome of cell cycle inhibition by compounds such as this compound. americanelements.com However, detailed in vitro assessments of the specific apoptotic pathways activated by this compound are not readily found in the scientific literature. The induction of apoptosis by CDK inhibitors can occur through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.

Research on analogous compounds has shown a dose-dependent increase in the percentage of apoptotic cells. This is often measured by techniques such as Annexin V/PI staining followed by flow cytometry. The activation of specific caspases (e.g., caspase-3, -8, -9) and changes in the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins are key indicators of the apoptotic pathway involved. Without specific studies on this compound, a definitive description of its role in apoptotic induction cannot be provided. The following table represents the type of data that would be generated from such studies, but is currently unavailable for this specific compound.

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
ControlData not availableData not available
This compoundData not availableData not available

Structure Activity Relationship Sar Investigations of 5 Chloro N Piperidin 4 Yl Pyridin 2 Amine Derivatives

Role of Pyridine (B92270) Ring Substituents

The substituted 2-aminopyridine (B139424) core is a critical component for the biological activity of this class of compounds. Its electronic properties and the spatial arrangement of its substituents dictate the potential for interactions with biological targets.

The presence and position of halogen atoms on the pyridine ring can significantly influence a molecule's physicochemical properties and its interaction with a target protein. In the parent compound, the chlorine atom is located at the C5 position of the pyridine ring.

Halogens are electronegative and exert a strong electron-withdrawing inductive effect, which lowers the electron density of the aromatic ring. quora.com This deactivation makes the pyridine ring less susceptible to electrophilic substitution but activates it for nucleophilic attack. uoanbar.edu.iq For 5-chloro-N-(piperidin-4-yl)pyridin-2-amine, the C5 chlorine atom, influenced by the electron-withdrawing pyridine nitrogen, makes the ring susceptible to nucleophilic substitution, a key step in the synthesis of diverse analogs.

The position of the halogen is critical. Halogenation at the 3-position is often desired for SAR studies, but it can be synthetically challenging, sometimes requiring complex multi-step procedures. nih.govresearchgate.net The C5 position, however, offers a distinct electronic environment. Studies on pyridine derivatives have shown that the presence of halogen atoms can sometimes lead to lower biological activity, such as reduced antiproliferative effects. nih.gov The specific impact, however, is highly dependent on the biological target and the nature of the binding pocket. The halogen atom can participate in halogen bonds, a type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in a protein, which can either enhance or alter binding affinity. The identity of the halogen (F, Cl, Br, I) also plays a role, affecting the size, polarizability, and strength of these potential interactions.

Shifting the piperidinyl-amino group from the 2-position to the 3- or 4-position would result in significant changes to the molecule's geometry. This alteration affects the relative orientation of the pyridine and piperidine (B6355638) rings, changing the vectors through which the molecule can interact with a binding site. For instance, the 2-aminopyridine structure allows for potential intramolecular hydrogen bonding between the amine proton and the pyridine nitrogen, which can influence the conformation of the molecule and its availability for intermolecular interactions. Changing the linkage to the 3-position would remove this possibility and present a different edge of the pyridine ring to the target.

Studies on other classes of pyridine-containing compounds have consistently shown that such isomerism is critical for activity. For example, in a series of platinum complexes, the position of substituents on the pyridine ring was crucial for cytotoxic activity. This highlights that even subtle changes in the placement of interacting groups can lead to dramatic differences in biological outcomes, as different isomers will engage with different residues or even different regions within a binding pocket.

Exploration of Piperidine Moiety Modifications

The piperidine ring serves as a versatile scaffold that can be modified to fine-tune a compound's properties. nih.gov Its three-dimensional nature and the basicity of its nitrogen atom are key features that can be exploited in drug design.

The secondary amine of the piperidine ring is a common site for modification. Altering the substituent on this nitrogen can impact a molecule's basicity, lipophilicity, and steric profile, thereby affecting its affinity, selectivity, and pharmacokinetic properties.

SAR studies on various piperidine-containing scaffolds have demonstrated the profound effects of N-substitution. nih.gov

N-Demethylation and Small Alkyl Groups : Removal of an N-methyl group (to give N-H) has been shown to improve activity at certain transporters like SERT and NET. nih.gov In other systems, small N-alkyl groups like methyl or ethyl can be optimal for receptor affinity. ajchem-a.com

Aromatic and Arylalkyl Groups : The introduction of larger, lipophilic groups such as phenylalkyl substituents can lead to varied effects. In one study, these groups improved activity at the SERT transporter but caused a loss of activity at the DAT transporter. nih.gov

Acyl, Sulfonyl, and Urea Groups : "Capping" the piperidine nitrogen with amides, sulfonamides, or ureas removes its basicity and introduces hydrogen-bonding capabilities. This significant change in topology and electronic properties can help probe the requirements of a binding site. In some cases, these modifications can maintain receptor selectivity while altering potency.

Polar Groups : Incorporating polar functional groups into the N-alkyl substituent generally leads to a decrease in activity at monoamine transporters, suggesting that a more lipophilic character is preferred in that specific binding pocket. nih.gov

Piperidine N-SubstituentEffect on Activity (Example Target: Monoamine Transporters)Reference
-H (Demethylation)Improved activity at SERT and NET; modest change at DAT. nih.gov
-CH₃Serves as a common baseline; often potent. nih.gov
- (CH₂)ₙ-PhenylModest improvement at SERT; loss of activity at DAT. nih.gov
-Alkyl with polar groups (e.g., -OH)Decreased activity at all monoamine transporters. nih.gov
-C(O)R (Amide)Maintained M1 receptor selectivity; often "flat" SAR.
-S(O)₂R (Sulfonamide)Maintained M1 receptor selectivity; variable D2 inhibition.

The piperidine ring is not planar but adopts a low-energy chair conformation. Substituents on the ring can occupy either axial or equatorial positions, and the orientation of these substituents is critical for proper alignment within a receptor's binding site. nih.govacs.org The specific stereochemistry of the molecule, particularly at chiral centers, can be the deciding factor for its biological activity. ontosight.aithieme-connect.com

The conformational preference of the piperidine ring is influenced by its substitution pattern. For example, N-substitution can affect the equilibrium between different chair conformations. rsc.org Introducing bulky substituents or creating rigid bicyclic structures can "lock" the piperidine ring into a specific conformation. This strategy of conformational constraint is often used in drug design to reduce the entropic penalty of binding and improve affinity and selectivity. researchgate.net

Furthermore, the introduction of chiral centers, for instance by substituting the piperidine ring at positions other than C4, necessitates the separation and evaluation of individual stereoisomers. It is common for one enantiomer or diastereomer of a drug to be significantly more active than the others, as it will have the correct three-dimensional arrangement to engage with a chiral biological target. thieme-connect.comnih.gov However, in some cases, the specific stereochemistry at certain positions may not be critical for receptor interaction, suggesting that the substituent at that position is not a primary site of interaction. nih.gov

Common bioisosteres for the piperidine ring include:

Piperazine (B1678402) : This six-membered ring contains a second nitrogen atom. The replacement can impact basicity and introduce a new vector for substitution. In some cases, replacing piperidine with piperazine has led to a significant reduction in affinity for one target (e.g., σ2R) while increasing it for another (e.g., σ1R). nih.gov

Pyrrolidine and Azetidine (B1206935) : These are five- and four-membered saturated nitrogen heterocycles, respectively. Their smaller ring size alters the geometry and exit vectors of the substituents compared to piperidine.

Azaspirocycles : More rigid and three-dimensional scaffolds like 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane have emerged as effective piperidine mimetics. enamine.netplu.edunih.govresearchgate.netresearchgate.netresearchgate.net These strained spirocyclic systems can offer improved metabolic stability and provide novel intellectual property. researchgate.net They can also alter physicochemical properties; for example, replacement of piperidine with azaspiro[3.3]heptane analogs has been shown to decrease lipophilicity (logD) and reduce aqueous solubility. researchgate.net

ScaffoldKey FeaturesImpact on Properties (vs. Piperidine)Reference
PiperidineBaseline six-membered N-heterocycle.- researchgate.net
PiperazineContains a second nitrogen atom; offers another point for substitution.Can alter basicity and receptor selectivity profile. nih.gov
1-Azaspiro[3.3]heptaneRigid, spirocyclic, three-dimensional.Decreased lipophilicity (logD from 1.6 to 1.0); reduced solubility. researchgate.net
2-Azaspiro[3.3]heptaneIsomeric rigid spirocycle.Decreased lipophilicity (logD from 1.6 to 1.2); reduced solubility. researchgate.net

Significance of the Amine Linkage and Overall Scaffold Geometry

Research into various 2-aminopyridine derivatives has consistently highlighted the importance of this linker. For instance, in the development of neuronal nitric oxide synthase (nNOS) inhibitors, the linker between the 2-aminopyridine "head" and a terminal amine "tail" is a key determinant of potency. nih.gov Studies have shown that both the length and the flexibility of this linker are critical. A shorter, more rigid linker can sometimes enhance binding affinity by reducing the entropic penalty upon binding to the target protein. nih.gov Conversely, a more flexible linker may allow the molecule to adopt an optimal conformation to fit into a binding pocket. In the case of certain kinase inhibitors, this amine linkage often participates in crucial hydrogen bonding interactions with the hinge region of the kinase domain, a common binding motif for this class of drugs.

Compound Modification Key Finding on Linker/Scaffold Geometry Reference
Analog A Shortened alkyl linkerShorter linker provided better binding affinity in nNOS inhibitors. nih.gov
Analog B Rigid alkyne linkerRigid linker led to poor binding due to steric clashes. nih.gov
Analog C Flexible alkane linkerA flexible linker allowed for more favorable interactions. nih.gov
Analog D Introduction of 4,4-difluoropiperidineAltered the binding mode, resulting in good potency and permeability. nih.gov

General Principles of Bioisosterism in Lead Optimization

Bioisosterism is a fundamental strategy in medicinal chemistry for the rational modification of lead compounds to enhance their pharmacological and pharmacokinetic properties. openmedscience.compharmacy180.com The principle involves the replacement of a functional group or an atom with another that has similar physical or chemical properties, leading to a new compound that retains the desired biological activity but with improved characteristics such as potency, selectivity, metabolic stability, or reduced toxicity. openmedscience.comankara.edu.tr Bioisosteres are broadly categorized into classical and non-classical types. wikipedia.org

Classical Bioisosteres are atoms or groups that share the same valency and have similar sizes and shapes. wikipedia.org This concept was originally based on the observation that atoms with the same number of valence electrons could have similar properties. drugdesign.orgwiley-vch.de Common classical bioisosteric replacements include:

Monovalent atoms and groups: For example, the replacement of a hydrogen atom with a fluorine atom. Fluorine is similar in size to hydrogen but is highly electronegative, which can block metabolic oxidation at that position. wikipedia.org Similarly, hydroxyl (-OH) and amine (-NH2) groups are often interchangeable.

Divalent atoms and groups: The ester linkage (-O-) can be replaced by an amide linkage (-NH-), as seen in the development of procainamide (B1213733) from procaine (B135) to increase its duration of action by making it less susceptible to hydrolysis. wikipedia.org

Ring equivalents: A benzene (B151609) ring can often be replaced by a thiophene (B33073) or pyridine ring to modulate electronic properties and metabolic stability. wiley-vch.defiveable.me

A carboxylic acid group (-COOH) can be replaced by a tetrazole ring, which is also acidic but can offer improved metabolic stability and cell permeability.

A chloride (-Cl) group may be substituted with a trifluoromethyl (-CF3) or a cyano (-CN) group. wikipedia.org

"Scaffold hopping" is an advanced form of non-classical bioisosterism where the core structure of a molecule is replaced with a novel scaffold while maintaining the original pharmacophoric groups in a similar spatial orientation. nih.gov

In the context of optimizing a lead compound like this compound, bioisosterism can be applied in several ways. For instance, the chlorine atom on the pyridine ring could be replaced with other halogens or a trifluoromethyl group to modulate electronic properties and lipophilicity. The pyridine ring itself could be replaced with another heteroaromatic ring, such as a pyrimidine (B1678525) or a pyrazine, to explore different hydrogen bonding patterns and metabolic profiles. sci-hub.senih.gov Similarly, the piperidine ring could be replaced with other saturated heterocycles to alter basicity and solubility.

Original Group Classical Bioisostere(s) Non-Classical Bioisostere(s)
-H-F
-OH-NH2, -SH
-Cl-Br, -I-CF3, -CN
-O- (in ether)-S-, -NH-, -CH2-
Benzene RingThiophene, PyridineBicyclo[1.1.1]pentane
Carboxylic AcidTetrazole
Amide1,2,3-Triazole, Oxadiazole

Computational Chemistry and Molecular Modeling for 5 Chloro N Piperidin 4 Yl Pyridin 2 Amine

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is crucial for predicting the binding affinity and mode of interaction between a drug candidate like 5-chloro-N-(piperidin-4-yl)pyridin-2-amine and its putative biological targets.

Research on structurally similar compounds, such as derivatives of 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine, has utilized molecular docking to establish binding modes with targets like cyclin-dependent kinases (CDKs), which are pivotal in cancer therapy. sci-hub.se For this compound, docking simulations would be employed to screen potential protein targets and identify the most likely candidates for therapeutic intervention. The process involves generating multiple possible conformations of the ligand within the active site of the target protein and scoring these poses based on a force field that estimates binding energy. The docking simulations can reveal crucial details about hydrogen bonding, hydrophobic interactions, and electrostatic forces that govern the ligand-receptor recognition process. researchgate.netnih.gov

Following the prediction of a binding pose, a detailed analysis of the protein's binding pocket is performed to characterize the key molecular interactions stabilizing the complex. For the this compound scaffold, several key interactions are anticipated based on its chemical structure. The pyridine (B92270) ring and the secondary amine linker can act as hydrogen bond donors and acceptors, while the piperidine (B6355638) ring can engage in hydrophobic or van der Waals interactions. nih.gov

In studies of similar kinase inhibitors, the pyridine ring has been shown to be critical for inhibitory activity. sci-hub.se Molecular docking models would likely show the nitrogen atom of the pyridine ring forming a key hydrogen bond with a backbone amide of a hinge region residue in a kinase active site. The piperidine ring could occupy a hydrophobic pocket, and the chloro-substituent on the pyridine ring could form halogen bonds or other specific interactions. sci-hub.senih.gov

Table 1: Potential Molecular Interactions for this compound in a Putative Kinase Binding Pocket

Interaction TypePotential Participating Group on LigandPotential Interacting Residue Type in Protein
Hydrogen BondPyridine Nitrogen, Amine N-HHinge Region Amino Acids (e.g., Cysteine)
HydrophobicPiperidine Ring, Pyridine RingAliphatic/Aromatic Residues (e.g., Leucine, Valine, Phenylalanine)
Halogen BondChloro GroupCarbonyl Oxygen, Electron-rich residues
van der WaalsEntire MoleculeVarious residues in the binding pocket

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Conformational Analysis

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the ligand-target complex over time. This technique is used to assess the stability of the docked pose and to analyze the conformational changes that may occur upon ligand binding. researchgate.net

An MD simulation would begin with the top-scoring docked complex of this compound and its target protein. The system is solvated in a water box with ions to mimic physiological conditions, and the motions of all atoms are calculated by integrating Newton's equations of motion. The simulation, typically run for nanoseconds, provides a trajectory that reveals the stability of the ligand in the binding site. Key metrics such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD over time suggests that the ligand remains securely bound in its initial pose. nih.gov Furthermore, Root-Mean-Square Fluctuation (RMSF) analysis can identify which amino acid residues in the binding site are flexible and which are stabilized by the ligand's presence. nih.gov

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. researchgate.net For this compound, DFT can provide fundamental information about its geometry, charge distribution, and chemical reactivity, which complements the insights from classical methods like docking and MD.

DFT calculations can optimize the molecule's 3D structure and compute various electronic parameters. nih.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The energy gap between them indicates the molecule's chemical stability and its tendency to participate in electron-transfer processes. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution across the molecule. researchgate.net It identifies electron-rich (nucleophilic) regions, such as the pyridine nitrogen, and electron-poor (electrophilic) regions, which are the most likely sites for intermolecular interactions. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge transfer and intramolecular bonding interactions, further clarifying the molecule's electronic structure. researchgate.net

Table 2: Key Parameters from DFT Calculations and Their Significance

DFT ParameterInformation ProvidedRelevance to Drug Design
HOMO-LUMO Energy GapChemical reactivity and kinetic stabilityPredicts the molecule's propensity to interact with biological targets.
Molecular Electrostatic Potential (MEP)3D charge distribution, sites for electrophilic/nucleophilic attackIdentifies key regions for hydrogen bonding and electrostatic interactions.
Mulliken Atomic ChargesCharge distribution on each atomHelps in understanding the polarity and electrostatic interactions. nih.gov
Natural Bond Orbital (NBO) AnalysisIntramolecular charge transfer and orbital interactionsProvides a deeper understanding of bonding and stability.

Applications in Structure-Based and Ligand-Based Drug Design

The computational techniques described above are integral to both structure-based and ligand-based drug design strategies for compounds like this compound.

Structure-Based Drug Design (SBDD): When the 3D structure of a biological target is known, SBDD is the preferred approach. Molecular docking and MD simulations are central to SBDD. sci-hub.se They allow medicinal chemists to visualize how this compound fits into the target's active site. This knowledge guides the rational modification of the molecule to improve its binding affinity and selectivity. For instance, if docking reveals an empty hydrophobic pocket near the piperidine ring, chemists might add a lipophilic group to the ring to enhance binding. sci-hub.se

Ligand-Based Drug Design (LBDD): In the absence of a known receptor structure, LBDD methods are employed. These methods rely on the information from a set of molecules known to be active. Quantum chemical calculations (DFT) are valuable here, as the electronic properties (like charge distribution and HOMO-LUMO gap) of a series of analogues can be correlated with their biological activities. This can lead to the development of a quantitative structure-activity relationship (QSAR) model, which can then be used to predict the activity of new, unsynthesized compounds and prioritize them for synthesis. researchgate.net

Target Selectivity Profiling and Binding Assays for 5 Chloro N Piperidin 4 Yl Pyridin 2 Amine Analogs

High-Throughput Screening Methodologies for Target Identification

High-throughput screening (HTS) is a crucial first step in identifying the biological targets of novel compounds and for screening large libraries of analogs for improved potency and selectivity. nih.govnih.gov For analogs of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine, which are often investigated as kinase inhibitors, HTS campaigns are designed to rapidly assess their activity against a specific kinase or a panel of kinases.

A common HTS approach for kinase inhibitors involves a fluorescence resonance energy transfer (FRET)-based assay. researchgate.net In this format, a kinase, a fluorescently labeled substrate peptide, and ATP are incubated with the test compounds. Phosphorylation of the substrate by the kinase leads to a change in the FRET signal, which can be detected by a plate reader. Inhibition of the kinase by an active compound results in a diminished change in the FRET signal.

Another widely used HTS method is the luminescent ADP-Glo™ Kinase Assay. promega.com This assay quantifies the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity, and a decrease in the luminescent signal indicates inhibition. This assay is known for its robustness and sensitivity, making it suitable for screening large compound libraries. promega.com

The results of an HTS campaign are typically expressed as percent inhibition at a single compound concentration. Hits from the primary screen are then subjected to dose-response studies to determine their half-maximal inhibitory concentration (IC₅₀).

Table 1: Representative High-Throughput Screening Data for this compound Analogs against a Target Kinase

Compound IDConcentration (µM)Percent Inhibition (%)
Analog A1085
Analog B1015
Analog C1092
Analog D1048

Comparative Binding Assays (e.g., Surface Plasmon Resonance (SPR), Fluorescence Polarization)

To complement the activity data from HTS, comparative binding assays are employed to directly measure the interaction between the compound and its target protein. These assays provide valuable information on the binding affinity and kinetics of the interaction.

Surface Plasmon Resonance (SPR) is a label-free technique that measures the binding of an analyte (the compound) to a ligand (the target protein) immobilized on a sensor surface in real-time. nih.govgiffordbioscience.com Changes in the refractive index at the sensor surface upon binding are detected and plotted as a sensorgram. From this data, the association rate (kₐ), dissociation rate (kₐ), and the equilibrium dissociation constant (Kₐ) can be determined. researchgate.net SPR is a powerful tool for characterizing the binding kinetics of inhibitors and can help in selecting compounds with desirable properties, such as a slow off-rate for sustained target engagement. nih.govgiffordbioscience.com

Fluorescence Polarization (FP) is another common binding assay used in drug discovery. nih.govnih.gov This technique relies on the principle that a small, fluorescently labeled molecule (a probe that binds to the target) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to a larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization. In a competitive FP assay, test compounds compete with the fluorescent probe for binding to the target protein. A decrease in fluorescence polarization indicates that the test compound is displacing the probe, and from this data, the binding affinity (Kᵢ) of the compound can be calculated. rsc.org

Table 2: Comparative Binding Assay Data for Lead Analogs

Compound IDAssay TypeTarget KinaseKᵢ (nM)Kₐ (M⁻¹s⁻¹)kₐ (s⁻¹)
Analog CSPRKinase X501.2 x 10⁵6.0 x 10⁻³
Analog EFPKinase X75--
Analog FSPRKinase X252.5 x 10⁵6.25 x 10⁻³

Off-Target Activity Assessment Methodologies

Identifying and characterizing off-target activities of a drug candidate is a critical aspect of preclinical development to anticipate potential side effects. nih.govnih.gov For kinase inhibitors, which often exhibit some degree of promiscuity due to the conserved nature of the ATP-binding site, comprehensive off-target profiling is essential.

One approach to assess off-target activity is through computational modeling and screening. Techniques such as molecular docking can be used to predict the binding of a compound to a wide range of proteins with known three-dimensional structures. researchgate.net

Experimentally, off-target activities are often assessed by screening the compound against a broad panel of proteins, including other kinases and unrelated targets like G-protein coupled receptors (GPCRs), ion channels, and transporters. nih.gov These broad panel screens are typically performed at a single high concentration of the compound to identify any potential interactions. Any significant activity observed is then followed up with dose-response studies to determine the potency of the off-target interaction.

Another powerful technique for identifying off-target interactions is chemical proteomics. researchgate.net In this approach, a modified version of the compound is used as a "bait" to pull down its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry, providing an unbiased view of the compound's interactome.

Kinase and Receptor Panel Selectivity Profiling Techniques

To systematically evaluate the selectivity of this compound analogs, they are profiled against large panels of kinases and receptors.

Kinase Selectivity Profiling is a standard practice in kinase drug discovery. researchgate.netreactionbiology.com Compounds are typically screened against a panel of hundreds of kinases at a fixed ATP concentration, often the physiological concentration, to provide a more relevant assessment of their selectivity. The results are often visualized as a "kinome map" or a dendrogram, which graphically represents the inhibitory activity of the compound across the human kinome. A highly selective inhibitor will show potent inhibition of its intended target with minimal activity against other kinases. nih.govnih.gov

Table 3: Representative Kinase Selectivity Profile for Analog F (% Inhibition at 1 µM)

Kinase FamilyKinase% Inhibition
TKKinase X (Target)98
TKKinase Y25
CMGCCDK215
AGCPKA5

Receptor Panel Selectivity Profiling is particularly relevant for compounds containing a piperidine (B6355638) moiety, as this scaffold is known to interact with various receptors, including dopamine, serotonin, and histamine (B1213489) receptors. nih.govnih.govresearchgate.net Radioligand binding assays are commonly used for receptor profiling. In these assays, the test compound's ability to displace a radiolabeled ligand from a specific receptor is measured. The results are expressed as percent inhibition or as the inhibitory constant (Kᵢ). This type of profiling helps to identify any potential central nervous system or other receptor-mediated off-target effects.

Table 4: Representative Receptor Selectivity Profile for Analog F (Kᵢ in nM)

ReceptorKᵢ (nM)
Dopamine D2>10,000
Serotonin 5-HT₂ₐ8,500
Histamine H₁>10,000

Lead Optimization Strategies for 5 Chloro N Piperidin 4 Yl Pyridin 2 Amine Derivatives

Systematic Iterative Design and Synthesis Cycles

The lead optimization of 5-chloro-N-(piperidin-4-yl)pyridin-2-amine derivatives is a cyclical process involving iterative rounds of molecular design, chemical synthesis, and biological evaluation. This systematic approach allows for the gradual refinement of the lead compound's properties by understanding the structure-activity relationships (SAR).

The initial phase often involves computational modeling and structure-based drug design (SBDD) to identify key interaction points within the target protein, typically the ATP-binding pocket of a kinase. Based on these in silico predictions, a series of analogs is designed, targeting specific modifications on the this compound core. Common synthetic routes, such as nucleophilic aromatic substitution, are employed to generate these derivatives efficiently.

Following synthesis, the compounds are subjected to a battery of in vitro assays to determine their inhibitory activity against the target kinase and often a panel of related kinases to assess selectivity. The biological data from each cycle feeds back into the design phase, informing the next round of structural modifications. This iterative process continues until a candidate with the desired potency, selectivity, and drug-like properties is identified. For instance, in the development of Janus kinase (JAK) 2 inhibitors, a series of 2-aminopyridine (B139424) derivatives were synthesized and evaluated, with the results of enzymatic activity assays guiding the subsequent design of more potent and selective compounds. nih.gov

Strategies for Enhancing Potency and Selectivity

A primary goal of lead optimization is to enhance the potency of the lead compound against its intended target while simultaneously improving its selectivity over other related targets to minimize off-target effects. For derivatives of this compound, several strategies are employed to achieve this.

Structure-Activity Relationship (SAR) Studies: Systematic modifications are made to different parts of the molecule to probe the SAR. Key areas for modification include:

The Pyridine (B92270) Ring: Substitution at other positions of the pyridine ring can significantly impact activity. For example, the position of the chloro group is critical, with 5-chloro isomers often exhibiting superior kinase binding compared to 3-chloro analogs due to reduced steric hindrance.

The Piperidine (B6355638) Ring: Modifications to the piperidine ring, such as substitution on the nitrogen atom or replacement with other cyclic moieties, can influence both potency and selectivity. For instance, replacing the piperidine with a piperazine (B1678402) ring has been shown to enhance solubility, though it may also increase off-target kinase interactions. nih.gov

The Amine Linker: The secondary amine linking the pyridine and piperidine rings can be a crucial hydrogen bond donor or acceptor in the kinase hinge region. Modifications at this position are generally approached with caution.

Exploiting Specific Interactions: X-ray crystallography of lead compounds bound to their target kinase can reveal specific pockets and residues that can be exploited for enhanced binding. For example, introducing substituents that can form additional hydrogen bonds or hydrophobic interactions can lead to a significant increase in potency.

The following table illustrates the impact of substitutions on the potency and selectivity of analogous aminopyridine-based kinase inhibitors.

Compound IDCore ScaffoldR1 SubstitutionTarget KinaseIC50 (nM)Selectivity vs. Kinase X
Lead A 2-Aminopyridine-HJAK250010-fold
A-1 2-Aminopyridine5-FJAK215025-fold
A-2 2-Aminopyridine5-ClJAK28550-fold
A-3 2-Aminopyridine5-CNJAK235100-fold

This table is a representative example based on general findings in the field of aminopyridine kinase inhibitors and does not represent specific data for this compound derivatives due to the proprietary nature of much of this research.

Structural Simplification Methodologies to Improve Drug-Likeness

For derivatives of this compound, this can involve:

Reducing Molecular Complexity: Removing non-essential functional groups or simplifying complex ring systems can lead to compounds with lower molecular weight and improved synthetic accessibility.

Replacing Metabolic Hotspots: Identifying and replacing metabolically labile groups can enhance the compound's in vivo half-life. For example, replacing a metabolically susceptible methyl group with a more stable trifluoromethyl group is a common strategy.

Modulating Physicochemical Properties: Strategic modifications can be made to improve properties like solubility and permeability. For example, the introduction of polar functional groups can enhance aqueous solubility. The replacement of a piperidine ring with a morpholine (B109124) ring has been shown to be beneficial in reducing affinity for the hERG channel, a common safety liability. ijnrd.org

Multiparameter Optimization Approaches in Medicinal Chemistry

Modern drug discovery rarely focuses on optimizing a single property in isolation. Instead, a multiparameter optimization (MPO) approach is employed to simultaneously balance potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For the this compound series, MPO involves creating a desirability matrix where different properties are assigned weights based on their importance for the target product profile. This allows for a more holistic assessment of candidate compounds.

Computational tools and scoring functions are often used to predict a range of properties for virtual compounds before they are synthesized. This in silico screening helps to prioritize the synthesis of compounds with the highest probability of having a balanced profile. Properties considered in MPO include:

Potency (IC50/Ki): High affinity for the target kinase.

Selectivity: Minimal activity against a panel of off-target kinases.

Physicochemical Properties: Molecular weight, lipophilicity (logP/logD), solubility, and polar surface area.

In Vitro ADME: Metabolic stability in liver microsomes, plasma protein binding, and cell permeability.

Safety: Lack of activity against key anti-targets like the hERG channel and cytochrome P450 enzymes.

By integrating these diverse parameters into the design and selection process, medicinal chemists can more efficiently navigate the complex landscape of lead optimization and increase the likelihood of identifying a successful clinical candidate from the this compound scaffold.

Future Research Trajectories for 5 Chloro N Piperidin 4 Yl Pyridin 2 Amine

Exploration of Novel Biological Pathways and Potential Therapeutic Applications

While the primary focus of research on 5-chloro-N-(piperidin-4-yl)pyridin-2-amine and its analogs has been on their role as inhibitors of Cyclin-Dependent Kinases (CDKs) for cancer therapy, the structural motifs present in the molecule suggest a broader range of biological activities that warrant investigation. sci-hub.se Future studies will likely probe its effects on other enzyme families and signaling pathways, potentially uncovering new therapeutic applications.

Beyond CDKs: Investigating Other Kinase Families and G-Protein Coupled Receptors (GPCRs)

The 2-aminopyridine (B139424) and piperidine (B6355638) moieties are privileged structures in drug discovery, appearing in a wide array of bioactive molecules. rsc.orgajchem-a.com This suggests that this compound could interact with other important biological targets.

Other Kinase Targets: Research into next-generation CDK inhibitors is focusing on more selective agents, such as CDK4- or CDK2-selective inhibitors, to improve efficacy and reduce toxicities seen with dual CDK4/6 inhibitors. mdanderson.orgonclive.com Analogs of this compound could be designed to target these specific CDKs or other kinase families implicated in disease, such as Janus kinase 2 (JAK2). rsc.org

G-Protein-Coupled Receptor 119 (GPR119): Structurally related compounds have been identified as agonists for GPR119, a receptor involved in glucose homeostasis. nih.govnih.govresearchgate.netacs.org GPR119 agonists stimulate glucose-dependent insulin (B600854) release and promote the secretion of incretin (B1656795) hormones, making this receptor an attractive target for the treatment of type 2 diabetes. nih.govguidetopharmacology.org Exploring the activity of this compound and its derivatives at GPR119 could open a new therapeutic avenue for metabolic diseases.

Table 1: Potential Novel Biological Targets and Therapeutic Areas

Target Class Specific Target(s) Potential Therapeutic Application Rationale
Kinases CDK2, CDK4, JAK2 Cancer, Autoimmune Disorders The aminopyridine scaffold is a known kinase-binding motif. Increased selectivity may improve therapeutic outcomes. rsc.orgmdanderson.org
GPCRs GPR119 Type 2 Diabetes, Obesity Structural similarity to known GPR119 agonists. nih.govnih.govguidetopharmacology.org This pathway regulates glucose homeostasis. acs.org

| Other Enzymes | Tyrosinase | Hyperpigmentation Disorders | Aminopyridine derivatives have shown inhibitory activity against tyrosinase. rsc.org |

Future research should involve broad-panel screening of the compound and its analogs against various kinases and GPCRs to identify novel interactions. Positive hits would then be validated through further biochemical and cell-based assays to elucidate the mechanism of action and therapeutic potential.

Advanced Computational and Artificial Intelligence-Driven Design Paradigms

The development of next-generation therapeutics based on the this compound scaffold can be significantly accelerated through the integration of advanced computational modeling and artificial intelligence (AI). rsc.orgacs.org These technologies offer powerful tools for predicting biological activity, optimizing molecular properties, and designing novel compounds with desired characteristics. nih.govbenthamscience.com

Leveraging AI and Machine Learning in Drug Discovery

Generative Models: AI algorithms, such as generative adversarial networks (GANs) and variational autoencoders (VAEs), can be trained on libraries of known active compounds to generate novel molecular structures with a high probability of being active against a specific target. This approach can rapidly expand the chemical space around the this compound core.

Predictive Modeling: Machine learning models, including deep neural networks (DNNs), can be developed to predict various properties of designed analogs, such as binding affinity, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. nih.gov This allows for the in silico prioritization of candidates for synthesis, saving time and resources. benthamscience.com

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be built to understand the structural requirements for potent activity against targets like CDKs or GPR119, guiding the rational design of more effective compounds. rsc.orgjchemlett.com

Table 2: Application of Computational and AI-Driven Methodologies

Methodology Application Expected Outcome
Molecular Docking Predict binding modes of analogs in target proteins (e.g., CDK2, GPR119). Understanding of key interactions and guidance for structural modifications. jchemlett.com
Molecular Dynamics (MD) Simulations Simulate the dynamic behavior of the ligand-protein complex over time. Assessment of binding stability and identification of key stabilizing interactions. jchemlett.com
Generative AI Models Design novel molecules based on the core scaffold. Rapid generation of a diverse virtual library of potential drug candidates. nih.gov

| Machine Learning (QSAR, DNNs) | Predict bioactivity, selectivity, and ADMET properties. | Prioritization of the most promising candidates for synthesis and experimental testing. rsc.orgbenthamscience.com |

By combining these computational approaches, researchers can adopt a more targeted and efficient strategy for developing analogs of this compound with improved potency, selectivity, and drug-like properties.

Development of Innovative Synthetic Routes for Analog Library Generation

The efficient exploration of the structure-activity relationship around the this compound core requires the synthesis of a large and diverse library of analogs. While classical methods like nucleophilic aromatic substitution are viable, future research will benefit from the development of more innovative and high-throughput synthetic strategies.

Modernizing Synthesis for Efficiency and Diversity

Recent advances in synthetic organic chemistry offer powerful tools for the rapid and modular assembly of complex molecules.

Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch chemistry, including improved safety, scalability, and the ability to automate multi-step sequences. nih.gov A flow-based approach could be developed for the synthesis of the 2-aminopyridine core and its subsequent coupling with various piperidine analogs, enabling the rapid generation of a library of compounds.

Multicomponent Reactions (MCRs): MCRs allow for the formation of complex products in a single step from three or more starting materials, offering high atom economy and efficiency. mdpi.comnih.govresearchgate.net Developing a novel MCR for the synthesis of substituted 2-aminopyridines could provide rapid access to a wide range of analogs. mdpi.com

Biocatalysis and C-H Functionalization: Emerging techniques such as biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling can create complex piperidines in fewer steps, reducing the reliance on costly precious metal catalysts and simplifying synthetic pathways. news-medical.net Applying such modular strategies would enable the creation of novel and highly functionalized piperidine building blocks for incorporation into the final molecule. researchgate.net

By embracing these modern synthetic methodologies, chemists can more effectively and efficiently generate the diverse libraries of compounds needed to fuel the discovery of new therapeutics based on the this compound scaffold.

Table 3: Compound Names Mentioned

Compound Name
This compound
Imatinib
Osimertinib
GSK-1292263
PSN-821
MBX-2982
AR231453
PSN632408
2-oleoyl glycerol
5-hydroxy-eicosapentaenoic acid
Oleoylethanolamide
Oleoyl-lysophosphatidylcholine
PSN375963
AS1269574

Q & A

Q. What are the common synthetic routes for 5-chloro-N-(piperidin-4-yl)pyridin-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling a chloropyridine derivative with a piperidine intermediate. For example, a method analogous to involves reacting a piperidinyl carbamate with a chloropyridinyl amino acid ester in the presence of bases like sodium carbonate or DBU. Key optimization parameters include:

  • Base selection : Strong bases (e.g., DBU) enhance coupling efficiency by deprotonating intermediates.
  • Protective group strategy : Temporary protection of amines (e.g., using alkoxycarbonyl groups) prevents side reactions.
  • Purification : Column chromatography or recrystallization improves yield and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

Structural confirmation requires a combination of:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the pyridine ring appear downfield (~8–9 ppm).
  • Mass spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., C10_{10}H13_{13}ClN3_3).
  • HPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What safety precautions are critical during handling and storage?

  • Handling : Use PPE (gloves, goggles) due to potential toxicity (H315/H319 skin/eye irritation).
  • Storage : Keep in airtight containers under inert gas (N2_2) at –20°C to prevent degradation.
  • Waste disposal : Neutralize with dilute HCl before incineration to avoid environmental release .

Advanced Research Questions

Q. How can reaction mechanisms for piperidine-pyridine coupling be elucidated, and what intermediates are involved?

Mechanistic studies employ:

  • Kinetic analysis : Monitor reaction progress via in situ IR or LC-MS to detect intermediates like carbamate-protected amines.
  • DFT calculations : Model transition states to identify rate-limiting steps (e.g., nucleophilic attack of the piperidine nitrogen on the pyridine electrophile).
  • Isotopic labeling : Use 15N^{15}N-labeled piperidine to track bond formation via NMR .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

Stability studies often show discrepancies due to:

  • pH-dependent degradation : Acidic conditions may hydrolyze the piperidine ring, while basic conditions dechlorinate the pyridine.
  • Mitigation : Perform accelerated stability testing (40°C/75% RH) with HPLC monitoring. Buffer systems (pH 4–9) help identify optimal storage conditions .

Q. How can computational methods predict biological activity or material properties?

  • Molecular docking : Screen against target receptors (e.g., kinase enzymes) using software like AutoDock. The piperidine moiety may interact with hydrophobic pockets.
  • QSAR modeling : Correlate substituent effects (e.g., chloro vs. fluoro) with activity trends.
  • DFT for material properties : Calculate HOMO/LUMO gaps to assess electronic behavior in conductive polymers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.